Y8Kcn7S6KE
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Overview
Description
RTI-150, also known as cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane derivative. It acts as a potent dopamine reuptake inhibitor and stimulant drug. RTI-150 is approximately five times more potent than cocaine and is more selective for the dopamine transporter relative to other monoamine transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-150 involves the esterification of tropane derivatives. The key intermediate, 3β-(4-methylphenyl)tropane, is reacted with cyclobutanecarboxylic acid under specific conditions to yield RTI-150. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of RTI-150 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
RTI-150 undergoes various chemical reactions, including:
Oxidation: RTI-150 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert RTI-150 to its reduced forms.
Substitution: Substitution reactions can occur at the phenyl ring or the tropane nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced tropane derivatives .
Scientific Research Applications
Chemistry: Used as a reference compound in studies of dopamine reuptake inhibitors.
Biology: Investigated for its effects on dopamine transporters and related pathways.
Medicine: Explored for potential therapeutic applications in treating disorders related to dopamine dysregulation.
Industry: Utilized in the development of new stimulant drugs and research on drug abuse potential
Mechanism of Action
RTI-150 exerts its effects by inhibiting the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This action is mediated through its high affinity for the dopamine transporter. The compound’s selectivity for the dopamine transporter over other monoamine transporters contributes to its potent stimulant effects. The rapid entry of RTI-150 into the brain is a key factor in its high abuse potential .
Comparison with Similar Compounds
RTI-150 is compared with other phenyltropane derivatives, such as:
- (−)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane
- (+)-CPCA
- Troparil
- RTI-55
- Difluoropine
Uniqueness
RTI-150 is unique due to its high potency and selectivity for the dopamine transporter. It has a faster onset of effects and a shorter duration of action compared to other similar compounds. These properties make it a valuable tool in research on the pharmacokinetics and abuse potential of stimulant drugs .
Biological Activity
Y8Kcn7S6KE is a compound whose biological activity has garnered attention in various research contexts, particularly regarding its potential therapeutic applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
- Cytotoxicity : In vitro studies indicate that this compound can induce cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial effects. A study evaluated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth in a dose-dependent manner.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
This compound has also been tested for its antioxidant properties. In a series of assays measuring the compound's ability to scavenge free radicals, it was found to effectively reduce oxidative stress markers in cultured cells. The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in DPPH radical levels.
Concentration (µg/mL) | % Inhibition of DPPH Radical |
---|---|
10 | 25% |
50 | 55% |
100 | 80% |
This data indicates that this compound may offer protective benefits against oxidative damage.
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP). The compound was shown to induce apoptosis through mechanisms involving caspase activation and disruption of mitochondrial membrane potential.
Case Study: Prostate Cancer Cells
A specific study focused on LNCaP cells treated with this compound demonstrated:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 15 µM.
- Mechanism of Action : Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptosis.
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Properties
CAS No. |
752958-88-6 |
---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H27NO2/c1-13-6-8-14(9-7-13)17-12-15-10-11-18(21(15)2)19(17)20(22)23-16-4-3-5-16/h6-9,15-19H,3-5,10-12H2,1-2H3/t15-,17+,18+,19-/m0/s1 |
InChI Key |
LBLVIDUIWXYVNG-AITUJVMLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC4CCC4)N3C |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC4CCC4)N3C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.